molecular formula C10H7Cl2N B1594592 2,7-Dichloro-4-methylquinoline CAS No. 59666-16-9

2,7-Dichloro-4-methylquinoline

Cat. No. B1594592
CAS RN: 59666-16-9
M. Wt: 212.07 g/mol
InChI Key: FTONSAARTKYOAV-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>10</sub>H<sub>7</sub>Cl<sub>2</sub>N

  • Molecular Weight : 212.08 g/mol

  • IUPAC Name : 2,7-dichloro-4-methylquinoline

  • CAS Number : 59666-16-9

  • Appearance : Solid

  • InChI Code : 1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3

  • InChI Key : FTONSAARTKYOAV-UHFFFAOYSA-N





  • Synthesis Analysis



    • The synthesis of 2,7-dichloro-4-methylquinoline involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the provided sources.





  • Molecular Structure Analysis



    • The compound has a quinoline nucleus with two chlorine atoms at positions 2 and 7, along with a methyl group.

    • The chlorine atom in the 4-position is more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring.





  • Chemical Reactions Analysis



    • The chlorine substitution pattern affects the compound’s reactivity.

    • Further research is needed to explore specific reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Form : Solid

    • Melting Point : Not specified

    • Solubility : Not specified

    • Flash Point : Not applicable

    • Storage : Non-combustible solids




  • Scientific Research Applications

    Chemical Reactions and Derivatives

    4-Methylquinolines, including derivatives like 2,7-Dichloro-4-methylquinoline, react with thionyl chloride to form products like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. These reactions and the subsequent derivatives are significant in organic chemistry for the synthesis of complex molecular structures (Al-Shaar et al., 1988).

    Synthesis and Structural Analysis

    2,7-Dichloro-4-methylquinoline is used in synthesizing various biologically important compounds. These compounds are characterized by techniques like crystal X-ray diffraction, showing potential in developing novel pharmaceutical agents (Małecki et al., 2010).

    Cytotoxic and Apoptotic Activity

    Derivatives of 2,7-Dichloro-4-methylquinoline, such as 2,4-Dichloro-6-methylquinoline, have shown cytotoxic and apoptotic activities in certain cancer cell lines, indicating potential in cancer research and treatment (Somvanshi et al., 2008).

    Antioxidant and Antimicrobial Properties

    Novel chloroquinoline derivatives, including those related to 2,7-Dichloro-4-methylquinoline, exhibit antioxidant activities and demonstrate potential as anti-diabetic agents due to their interaction with specific proteins (Murugavel et al., 2017).

    Environmental Applications

    The biodegradation of methylquinolines, such as 4-methylquinoline, by soil bacteria highlights the environmental relevance of these compounds in treating pollution and understanding microbial degradation processes (Sutton et al., 1996).

    Food Preservation

    4-Methylquinoline and its analogues, like 2,7-Dichloro-4-methylquinoline, have been studied for their antimicrobial activities against foodborne bacteria, suggesting their potential use in developing natural food preservatives (Kim et al., 2014).

    Safety And Hazards



    • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation)

    • Precautions : Avoid inhalation, skin contact, and ingestion. Use personal protective equipment.

    • Environmental Precautions : Prevent spillage and avoid environmental discharge.




  • Future Directions



    • Investigate its potential applications in medicine, materials, and other fields.

    • Explore its biological activities and structural modifications.




    Please note that this analysis is based on available information, and further research may yield additional insights12345


    properties

    IUPAC Name

    2,7-dichloro-4-methylquinoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FTONSAARTKYOAV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC2=C1C=CC(=C2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7Cl2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4069347
    Record name 2,7-Dichloro-4-methylquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4069347
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    212.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,7-Dichloro-4-methylquinoline

    CAS RN

    59666-16-9
    Record name 2,7-Dichloro-4-methylquinoline
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59666-16-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Quinoline, 2,7-dichloro-4-methyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059666169
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Quinoline, 2,7-dichloro-4-methyl-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 2,7-Dichloro-4-methylquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4069347
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,7-dichloro-4-methylquinoline
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.207
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A solution of quinolone 13 (10 g; 51.6mmol) in 90 ml of POCl3 was refluxed for 2 hours. After cooling, the mixture was poured into 300 g ice-water and neutralized with NH4OH. The resultant precipitate was filtered off and washed with cold H2O. The crude product was recrystallized from 95% ethanol to obtain 8.95 g (72%) of 14. 1H NMR (CDCl3): δ2.71 (s, 3H); 7.28 (d, 1H); 7.55 (d, 1H); 7.92 (d, 1H); 8.08 (d, 1H).
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    90 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    300 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Yield
    72%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2,7-Dichloro-4-methylquinoline
    Reactant of Route 2
    2,7-Dichloro-4-methylquinoline
    Reactant of Route 3
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    2,7-Dichloro-4-methylquinoline
    Reactant of Route 4
    2,7-Dichloro-4-methylquinoline
    Reactant of Route 5
    2,7-Dichloro-4-methylquinoline
    Reactant of Route 6
    2,7-Dichloro-4-methylquinoline

    Citations

    For This Compound
    6
    Citations
    F Kóródi - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
    Methylquinolines 1–4 were chlorinated by heating with phosphorus pentachloride in chlorobenzenes to side‐chain halogen derivatives 5–14. Methyl groups of compounds 1–4 can be …
    Number of citations: 9 onlinelibrary.wiley.com
    RB Hannan, JH Lieblich… - Journal of the American …, 1949 - ACS Publications
    Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols Page 1 Nov., 1949 Spectra of Quinoline Derivatives 3733 With changing pH, both urea and formaldehyde …
    Number of citations: 11 pubs.acs.org
    ІС Гриценко, ТО Олексієнко, БА Самура, АВ Таран… - Вісник фармації, 2012 - elibrary.ru
    С целью поиска биологически активных соединений с диуретической активностью осуществлён целенаправленный синтез новых сульфамидов на основе 4-метил-7-хлор-1, 2…
    Number of citations: 1 elibrary.ru
    ІС Гриценко, ТО Олексієнко, БА Самура, АВ Таран… - 2012 - dspace.nuph.edu.ua
    З метою пошуку біологічно активних сполук з діуретичною активністю здійснено цілеспрямований синтез нових сульфамідів на основі 4-метил-7-хлор-1,2-дигідрохінолін-6-…
    Number of citations: 5 dspace.nuph.edu.ua
    ТО Олексієнко, ТА Алексеенко - 2013 - dspace.nuph.edu.ua
    Робота присвячена цілеспрямованому пошуку нових біологічно активних речовин серед похідних 2-заміщених 4-метилхінолінів. В результаті цього розроблені оптимальні …
    Number of citations: 0 dspace.nuph.edu.ua
    Р ГУСТИМ, ЕК ДУБА
    Number of citations: 0

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